Molecular Weight Variance Delineates 2-[(8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxy]ethan-1-ol from Core Scaffold Intermediates (Supplier-Derived Analytical Confirmation)
The molecular weight of 2-[(8-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxy]ethan-1-ol is 287.15 g/mol (C12H15BrO3), which is significantly heavier than its direct precursor, 8-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol (CAS 1157179-07-1), measured at 243.10 g/mol (C10H11BrO2) . This 44.05 g/mol mass difference corresponds to the addition of the ethyleneoxy unit (–CH2CH2O–) and fundamentally alters the compound's LogP, solubility, and reactivity profile compared to the parent alcohol [1].
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 287.15 g/mol (C12H15BrO3) |
| Comparator Or Baseline | 8-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol: 243.10 g/mol (C10H11BrO2) |
| Quantified Difference | 44.05 g/mol increase |
| Conditions | Computed molecular weight based on molecular formula; experimental validation via LCMS or HRMS recommended. |
Why This Matters
The mass increase confirms incorporation of the ethoxyethanol linker, which dictates downstream synthetic utility and physicochemical properties, preventing accidental procurement of the alcohol intermediate.
- [1] American Elements. (2022). 8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol, CAS 1157179-07-1, Product Specification. URL: https://www.americanelements.com View Source
